Methyl oleate-d3
Description
Significance of Deuterated Analogs in Modern Scientific Inquiry
Deuterated analogs, which are molecules where one or more hydrogen atoms have been replaced by deuterium (B1214612), are invaluable in scientific research. spectroscopyonline.com This substitution results in a mass shift that can be readily detected by mass spectrometry (MS), a technique that measures the mass-to-charge ratio of ions. spectroscopyonline.com This seemingly simple change has profound implications for a variety of analytical methods.
One of the primary applications of deuterated compounds is as internal standards in quantitative analysis. nih.govcarlroth.com In techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), a known amount of a deuterated analog of the analyte of interest is added to a sample. carlroth.comshimadzu.com Because the deuterated standard is chemically almost identical to the non-deuterated analyte, it behaves similarly during sample preparation, extraction, and chromatographic separation. carlroth.com However, due to its higher mass, it can be distinguished from the native compound by the mass spectrometer. spectroscopyonline.com This allows for precise quantification of the analyte by comparing the signal intensity of the analyte to that of the known amount of the internal standard, correcting for any sample loss or variability during the analytical process. carlroth.com
The use of deuterated analogs is particularly advantageous because the kinetic isotope effect—the change in the rate of a chemical reaction upon isotopic substitution—is generally minimal for deuterium, ensuring that the metabolic and chemical behavior of the deuterated compound closely mimics that of its non-deuterated counterpart. spectroscopyonline.com This property also makes them excellent tracers for studying metabolic pathways. nih.gov By introducing a deuterated compound into a biological system, researchers can track its conversion into various metabolites, providing insights into complex biochemical processes. spectroscopyonline.comnih.gov
Overview of Methyl Oleate-d3 as a Tracer and Analytical Standard
This compound, with the chemical formula C19H33D3O2, is a deuterated version of methyl oleate (B1233923), the methyl ester of oleic acid. chemsrc.comscbt.com The "d3" designation indicates that three hydrogen atoms in the methyl group have been replaced by deuterium atoms. This specific labeling makes it an ideal internal standard for the quantification of endogenous methyl oleate and other related fatty acid methyl esters in various biological and environmental samples. shimadzu.comsigmaaldrich.com
In metabolic research, this compound can be used as a tracer to investigate the metabolism of oleic acid and other fatty acids. By administering this compound, scientists can follow the pathways of its absorption, distribution, and conversion into other molecules within an organism. For instance, studies might track the incorporation of the deuterated oleate into complex lipids or its breakdown through beta-oxidation.
As an analytical standard, this compound is added to samples to ensure accurate measurement of methyl oleate concentrations. medchemexpress.com This is crucial in fields like food science, biofuel research, and clinical diagnostics, where precise quantification of fatty acid profiles is essential. ataman-chemicals.comresearchgate.netd-nb.info The synthesis of this compound typically involves the esterification of deuterated oleic acid. smolecule.com
Below are tables detailing the physicochemical properties of both methyl oleate and its deuterated analog, this compound, as well as a summary of research findings where methyl oleate has been utilized.
Physicochemical Properties of Methyl Oleate and this compound
| Property | Methyl Oleate | This compound |
| CAS Number | 112-62-9 fragranceu.com | 20960-67-2 chemsrc.com |
| Molecular Formula | C19H36O2 fragranceu.com | C19H33D3O2 chemsrc.com |
| Molecular Weight | 296.49 g/mol fragranceu.com | 299.51 g/mol chemsrc.comscbt.com |
| Appearance | Colorless to pale yellow liquid fragranceu.com | Not specified |
| Boiling Point | 351.4 °C at 760 mmHg chemsrc.com | 351.4 °C at 760 mmHg chemsrc.com |
| Melting Point | -20 °C chemsrc.com | Not specified |
| Density | ~0.874 g/cm³ at 20 °C chemicalbook.com | ~0.9 g/cm³ chemsrc.com |
| Solubility in Water | Insoluble chemicalbook.comatamanchemicals.com | Not specified |
| Refractive Index | ~1.452 at 20 °C chemicalbook.com | 1.454 chemsrc.com |
Selected Research Applications of Methyl Oleate
| Research Area | Findings |
| Biochemical Research | Used as a chromatographic reference standard. ataman-chemicals.comchemicalbook.comatamanchemicals.com |
| Biofuel Production | Studied as a key component of biodiesel, with research focusing on its synthesis via esterification of oleic acid. researchgate.netd-nb.inforscf.ru |
| Industrial Chemistry | Serves as an intermediate in the production of detergents, emulsifiers, lubricants, and plasticizers. ataman-chemicals.comatamanchemicals.com |
| Materials Science | Modified to create bio-based polyols for the production of polyurethane foams. mdpi.com |
| Food Science | Investigated for its role in the oxidative stability of oils and as a component of food-grade adhesives. chemsrc.comatamanchemicals.com |
Properties
CAS No. |
20960-67-2 |
|---|---|
Molecular Formula |
C19H36O2 |
Molecular Weight |
299.513 |
IUPAC Name |
trideuteriomethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10-/i2D3 |
InChI Key |
QYDYPVFESGNLHU-OEZTXSLXSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC |
Synonyms |
(9Z)-9-Octadecenoic acid methyl ester-d3; (Z)-9-Octadecenoic acid methyl ester-d3; (Z)-9-Octadecenoic acid methyl ester-d3; ADJ 100-d3; Agnique ME 181U-d3; Agrique ME 181-1-d3; Amesolv CME-d3; CE 1897-d3; Carolube 1885-d3; Edenor Me 90/95V-d3; Edenor |
Origin of Product |
United States |
Synthesis and Preparation Methodologies of Deuterated Fatty Acid Methyl Esters
Strategies for Isotopic Labeling and Incorporation of Deuterium (B1214612)
The introduction of deuterium into fatty acid molecules is a critical first step in the synthesis of deuterated FAMEs. Several strategies exist for this isotopic labeling process. One common approach involves the use of deuterated reagents in chemical synthesis. For instance, lauric acid deuterated at the terminal methyl group has been synthesized using methyl-d3 iodide. cdnsciencepub.com Another strategy is the direct deuteration of fatty acids. For example, a method for the controlled tetradeuteration of straight-chain fatty acids at the α- and β-positions has been developed. nih.gov
Deuterated water (D2O) is a readily available and cost-effective deuterium source. nih.gov It can be used in various reactions to incorporate deuterium into organic molecules. For instance, D2O can be used in combination with a catalyst for the H-D exchange in fatty acids. researchgate.netmdpi.com The choice of labeling strategy often depends on the desired position of the deuterium atoms and the required isotopic purity.
Enzymatic and Chemical Derivatization Techniques Utilizing Deuterated Reagents
Once a deuterated fatty acid is obtained, it can be converted to its corresponding methyl ester. Both enzymatic and chemical methods, often employing deuterated reagents, are utilized for this derivatization.
In Situ Derivatization with Deuterated Methanol (B129727) for Analytical Purposes
A particularly useful technique for analytical applications is the in situ derivatization of fatty acids using deuterated methanol (CD3OD). chromatographyonline.comresearchgate.net This method allows for the simultaneous analysis of free fatty acids (FAs) and their corresponding fatty acid methyl esters (FAMEs) in a single run, which is advantageous as they often coexist in biological and industrial samples. chromatographyonline.com
In this technique, the fatty acids in a sample are esterified with deuterated methanol. The resulting deuterated FAMEs (d-FAMEs) can be distinguished from the naturally occurring, non-deuterated FAMEs by gas chromatography-mass spectrometry (GC-MS/MS). chromatographyonline.comresearchgate.net The mass shift of +3 m/z and a slight chromatographic retention time difference (isotopic effect) allow for their selective differentiation. chromatographyonline.com This approach has been successfully applied to the analysis of FAs and FAMEs in aqueous matrices. researchgate.net
Optimization of Reaction Conditions for Deuterated Ester Formation
The efficiency of deuterated ester formation is highly dependent on the reaction conditions. Optimization of these parameters is crucial to achieve high yields and purity.
For the in situ derivatization with deuterated methanol, design of experiments (DoE) has been employed to determine the optimal conditions. For a specific application, the optimized conditions were found to be a reaction time of 20 minutes at a temperature of 50°C, using 4 v/v% of deuterated methanol at a pH of 2.1. chromatographyonline.com
In other synthesis methods, reaction temperature and time are also critical. For instance, in a palladium-catalyzed H-D exchange reaction, increasing the temperature to 120°C was found to be optimal for complete deuteration. mdpi.com Similarly, in the synthesis of deuterated lauric acid esters, reaction times and temperatures were carefully controlled to maximize product yield. cdnsciencepub.com
The choice of catalyst can also significantly impact the reaction. Various catalysts, including boron trifluoride-methanol, have been used for the preparation of FAMEs. chromatographytoday.com For specific deuteration patterns, specialized catalysts like ruthenium pincer complexes have been utilized. mdpi.com
Advanced Analytical Methodologies Utilizing Methyl Oleate D3
Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for separating and identifying compounds within a sample. researchgate.netnih.gov In lipid analysis, fatty acids are often converted into fatty acid methyl esters (FAMEs) to increase their volatility for GC analysis. restek.comgcms.cz The use of tandem mass spectrometry (GC-MS/MS) further enhances sensitivity and selectivity. chromatographyonline.comgcms.cz
Role as an Internal Standard for Quantitative Analysis of Fatty Acid Methyl Esters
Methyl oleate-d3 is frequently employed as an internal standard in the quantitative analysis of fatty acid methyl esters (FAMEs) by GC-MS and GC-MS/MS. shimadzu.com Internal standards are essential for accurate quantification as they help to correct for variations in sample preparation and instrument response. researchgate.net Stable isotope-labeled compounds like this compound are considered ideal internal standards because they have nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they behave similarly during extraction, derivatization, and chromatographic separation. researchgate.netwaters.com
The key principle behind using a deuterated internal standard is that it co-elutes with the analyte of interest but is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer. nih.gov This allows for the precise calculation of the analyte's concentration based on the known concentration of the added internal standard and the ratio of their peak areas. studycorgi.com
Key Research Findings:
Accurate Quantification: The use of deuterated internal standards like this compound enables accurate and precise quantification of FAMEs in various biological matrices, including human serum and plasma. shimadzu.comacs.org
Correction for Matrix Effects: Isotope-labeled internal standards can help mitigate matrix effects, which are interferences from other components in the sample that can suppress or enhance the analyte signal. waters.commyadlm.org However, it's important to note that they may not always completely correct for these effects, especially if there are slight differences in retention times between the analyte and the standard. myadlm.org
Method Validation: The reliability of quantitative methods using this compound as an internal standard is established through validation parameters such as linearity, limits of detection (LOD), and limits of quantitation (LOQ). researchgate.net
Table 1: Example of FAMEs Quantified Using a Deuterated Internal Standard This table is illustrative and compiles data from multiple sources to demonstrate the application.
Differentiation of Fatty Acids from Fatty Acid Methyl Esters via Isotopic Labeling and Chromatographic Effects
A significant challenge in lipid analysis is distinguishing between naturally occurring FAMEs and those derived from the esterification of free fatty acids during sample preparation. chromatographyonline.com Isotopic labeling with compounds like this compound provides a robust solution to this problem.
By using a deuterated derivatizing agent, such as d3-methanol, the resulting FAMEs will have a mass shift of +3 m/z units compared to any pre-existing, unlabeled FAMEs. chromatographyonline.comresearchgate.net This mass difference allows for their clear differentiation in the mass spectrometer.
Furthermore, a phenomenon known as the "chromatographic isotope effect" can aid in separation. Deuterated compounds often elute slightly earlier from the gas chromatography column than their non-deuterated counterparts. nih.gov This subtle difference in retention time, combined with the mass shift, provides two independent dimensions for distinguishing between endogenous and derivatized FAMEs. chromatographyonline.com
Profiling of Positional and Geometric Isomers of Fatty Acid Methyl Esters
The biological functions of fatty acids can be highly dependent on the position and geometry (cis/trans) of their double bonds. mdpi.com GC-MS methods have been developed to separate and quantify these isomers. researchgate.netcapes.gov.brnih.gov The use of specialized polar cyano-capillary columns in GC is crucial for achieving the separation of these closely related structures. researchgate.netcapes.gov.br
While this compound itself is a specific isomer (cis-9-octadecenoate), its role as an internal standard is vital for the accurate quantification of various other positional and geometric FAME isomers present in a sample. researchgate.net By providing a stable reference point, it allows for the reliable determination of the relative abundance of different isomers, which is critical for understanding fatty acid metabolism and its role in health and disease. capes.gov.br
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Lipid Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules. memphis.edu In lipid analysis, ¹H NMR can provide quantitative information about different lipid classes and the degree of unsaturation of fatty acids. nih.gov
The use of deuterated solvents is fundamental to NMR, as it prevents the large solvent signal from overwhelming the signals of the analytes. labinsights.nl While this compound is primarily used as an internal standard in mass spectrometry, the principles of using deuterated compounds are central to NMR-based lipidomics. memphis.edu For instance, deuterated standards are used to establish chemical shift references and for quantification. memphis.edu
Research in this area has utilized 2H NMR spectroscopy to study the natural distribution of deuterium (B1214612) in fatty acids like oleic acid. researchgate.net These studies provide insights into the biosynthetic pathways and enzymatic mechanisms of fatty acid desaturation. researchgate.net
Method Development for Comprehensive Lipidomic and Metabolomic Profiling
This compound plays a role in the broader context of developing comprehensive methods for lipidomic and metabolomic profiling. researchgate.netcapes.gov.br These approaches aim to analyze a wide range of lipids and metabolites simultaneously to gain a holistic understanding of biological systems. nih.govnih.gov
In these complex analyses, a mixture of multiple internal standards, often including deuterated compounds like a deuterated fatty acid, is used to cover different classes of lipids and metabolites. acs.orglcms.cz This ensures the accurate quantification and reliable comparison of data across different samples and studies. labrulez.com
Key aspects of method development where this compound is relevant include:
Extraction Efficiency: The internal standard helps to monitor and correct for any losses during the lipid extraction process, which often involves methods like the Folch or Matyash procedures using solvents such as chloroform/methanol (B129727) or methyl-tert-butyl ether (MTBE). nih.govresearchgate.net
Instrumental Performance: Consistent monitoring of the internal standard's signal throughout an analytical run provides a quality control measure for the stability and performance of the LC-MS or GC-MS system. labrulez.com
Data Normalization: The peak area or intensity of the internal standard is used to normalize the data, which corrects for variations in sample volume and injection amount, allowing for meaningful comparisons between different samples.
By incorporating this compound and other stable isotope-labeled standards, researchers can develop robust and reliable methods for large-scale lipidomic and metabolomic studies, paving the way for new discoveries in various fields of biological and medical research. acs.orgresearchgate.net
Table 2: Compound Names Mentioned in the Article
Isotopic Tracing and Metabolic Flux Analysis in Biological Systems
Elucidation of Fatty Acid Metabolic Pathways in Model Organisms and In Vitro Systems
Methyl oleate-d3 has been instrumental in unraveling the complexities of fatty acid metabolic pathways. When introduced into cell cultures or administered to model organisms, the deuterated methyl group acts as a beacon, allowing researchers to follow the fate of the oleate (B1233923) molecule. smolecule.com Techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can then be used to detect and quantify the presence of the deuterium (B1214612) label in various lipid species and other metabolites. chromservis.eu
For instance, studies can track the incorporation of the deuterated oleate into more complex lipids like triglycerides and phospholipids (B1166683), providing direct evidence of fatty acid esterification and lipid synthesis pathways. isotope.com Research has shown that topically applied fatty acid methyl esters, including methyl oleate, can penetrate the epidermis, enter into metabolism, and significantly modify endogenous epidermal lipids. nih.gov Furthermore, understanding the β-oxidation of unsaturated fatty acids like oleic acid is crucial. There are two primary pathways for its degradation: an isomerase-dependent pathway and a reductase-dependent pathway. nih.gov Isotopic tracing with compounds like this compound can help determine the relative flux through each of these pathways under different physiological conditions. nih.gov
A study on neonatal BALB/C mice demonstrated that topical application of methyl oleate led to a significant replacement of linoleate (B1235992) with oleate in acylglucosylceramide and phosphatidylethanolamine. nih.gov This highlights the ability of exogenous methyl oleate to be metabolized and incorporated into key structural lipids.
| Organism/System | Pathway Studied | Key Finding |
| Neonatal BALB/C Mice | Epidermal Lipid Metabolism | Topical methyl oleate is metabolized and incorporated into acylglucosylceramide and phosphatidylethanolamine, displacing linoleate. nih.gov |
| Rat Heart Mitochondria | β-oxidation of Oleic Acid | Over 80% of oleate β-oxidation occurs via the isomerase-dependent pathway. nih.gov |
| Candida tropicalis | Bioconversion | Methyl oleate can be converted to 9-octadecenedioic acid, although with lower yield compared to oleic acid. uantwerpen.be |
Investigation of Lipid Remodeling and Homeostasis Mechanisms
Lipid remodeling is a dynamic process where the fatty acid composition of cellular membranes and lipid droplets is constantly adjusted in response to environmental cues and metabolic demands. This compound is a valuable probe for investigating these remodeling processes. By tracing the incorporation and turnover of the deuterated oleate in different lipid classes, scientists can gain insights into how cells maintain lipid homeostasis. isotope.com
For example, in response to cellular stress or changes in nutrient availability, cells may alter the saturation level of their membrane phospholipids to maintain optimal membrane fluidity. Studies have shown that UVA exposure can lead to significant alterations in the fatty acid and phospholipid profiles of human melanoma cells, including an increase in monounsaturated fatty acids. researchgate.net Using this compound, researchers can quantify the rate at which oleate is incorporated into phospholipids and how this rate changes under different conditions. This provides a dynamic view of lipid remodeling that cannot be obtained from static measurements of lipid composition alone. nih.gov
Research has also highlighted how different fatty acids can differentially remodel lipid droplets. Oleate, for instance, tends to promote the formation of larger lipid droplets, which can safely sequester lipids and prevent cellular toxicity. researchgate.net
Application in Enzyme Kinetics and Biotransformation Studies
This compound is also utilized in the study of enzyme kinetics and biotransformation. The enzymatic synthesis of fatty acid methyl esters (FAMEs) like methyl oleate is an area of active research. kuleuven.be By using a deuterated substrate, researchers can more easily track the products of enzymatic reactions and determine kinetic parameters such as the Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ). nih.gov
For example, in studies of lipases, enzymes that hydrolyze fats, this compound can be used as a substrate to measure enzyme activity and specificity. A study on novel lipases, Lk2 and Lk3, determined the kinetic parameters for the transesterification of methyl oleate. nih.gov Similarly, the biotransformation of methyl oleate into other valuable chemicals by microorganisms is another area of investigation. uantwerpen.be The use of the deuterated analog simplifies the analysis of the reaction products and allows for a more accurate assessment of conversion efficiency. A study on the enzymatic synthesis of methyl oleate using an immobilized lipase (B570770) reported achieving a 98% conversion of oleic acid. kuleuven.be
| Enzyme/System | Reaction Studied | Key Kinetic Parameter/Finding |
| Lipase Lk2 | Transesterification | Kₘ for methyl oleate: 10.29 mM; Vₘₐₓ: 148.38 U/mg nih.gov |
| Immobilized Lipase (Lipozyme® 435) | Solvent-free Esterification | 98% conversion of oleic acid to methyl oleate. kuleuven.be |
| Penicillium sumatrense and Aspergillus fumigatus lipases | Esterification | Fermented solid containing lipases showed 90% conversion to methyl oleate in 8 hours. researchgate.net |
Analysis of Substrate Specificity in Enzymatic Reactions
Determining the substrate specificity of enzymes is crucial for understanding their biological function and for their application in biotechnology. This compound, in conjunction with other fatty acid methyl esters, can be used to probe the substrate preferences of various enzymes involved in lipid metabolism.
By presenting an enzyme with a mixture of fatty acid substrates, including this compound and its non-deuterated or otherwise labeled counterparts, researchers can determine which substrates are preferentially processed. This competitive assay approach provides valuable information on how an enzyme distinguishes between different fatty acid chain lengths and saturation levels. For example, studies on lipases have shown varying affinities for different fatty acid esters, with some preferring short-chain fatty acids and others showing higher activity on medium or long-chain fatty acids. lu.se The interaction between a lipase and methyl oleate can be modeled to understand the binding affinity, which in the case of lipase Lk2, showed a strong interaction. nih.gov Such studies are essential for enzyme engineering and for the development of biocatalysts with desired specificities for industrial applications.
Mechanistic Investigations of Chemical and Biochemical Transformations
Reaction Mechanism Elucidation of Fatty Acid Ester Pyrolysis and Combustion
Reactive force field molecular dynamics simulations have been instrumental in detailing the pyrolysis and combustion mechanisms of methyl oleate (B1233923), a primary component of biodiesel. mdpi.comresearchgate.netdntb.gov.ua These studies reveal that the initial step in pyrolysis is the cleavage of the C-C bond, leading to the formation of large molecular intermediates and methane (B114726). mdpi.com Subsequently, these long-chain species decompose into smaller gaseous molecules like ethylene. mdpi.com
In the combustion process, the presence of oxygen significantly enhances the reactivity of methyl oleate. mdpi.com The combustion pathway involves the transformation of long-chain alkanes into shorter-chain gaseous products, which are then further oxidized to stable products like carbon dioxide and water. mdpi.comresearchgate.netdntb.gov.ua The activation energies for the pyrolysis and combustion of methyl oleate have been determined to be 190.02 kJ/mol and 144.89 kJ/mol, respectively. mdpi.comresearchgate.netdntb.gov.ua The use of methyl oleate-d3 in such studies would allow for precise tracking of the methyl group's fate, confirming whether it primarily forms methane or other methylated byproducts during these high-temperature processes. The compatibility of deuterated esters like this compound with biodiesel blends has been shown to improve the accuracy of combustion efficiency measurements. vulcanchem.com
Table 1: Key Parameters in Methyl Oleate Pyrolysis and Combustion mdpi.comresearchgate.netdntb.gov.ua
| Parameter | Pyrolysis | Combustion |
| Activation Energy (kJ/mol) | 190.02 | 144.89 |
| Primary Initial Step | C-C bond cleavage | Evolution of long-chain alkanes |
| Major End Products | Ethylene, Methane | Carbon Dioxide, Water |
Catalytic Reaction Mechanism Studies, Including Role of Deuterated Solvents
Methyl oleate is a key substrate in various catalytic reactions, including hydrogenation, hydroformylation, and metathesis. rsc.org Deuterated compounds, including both the substrate and solvents, are crucial for elucidating the mechanisms of these transformations. For instance, in catalytic hydrogenation, deuterium-labeling experiments help to understand the isomerization and reaction pathways on the catalyst surface. acs.orgacs.org The Horiuti-Polanyi mechanism, often invoked to explain hydrogenation, suggests that isomerization can occur through the formation of a hydrogenated intermediate. rsc.org The use of this compound can help to distinguish between different mechanistic possibilities by tracking the deuterium (B1214612) atoms.
The choice of catalyst and support material significantly influences the selectivity of these reactions. For example, platinum catalysts have shown promise for partial hydrogenation with minimal isomerization. rsc.org Furthermore, the use of deuterated solvents like D₂O can influence reaction outcomes and provide insights into the role of the solvent in the catalytic cycle. nih.govuni-freiburg.de In some photochemical reactions of unsaturated esters, what initially appears to be a deuterium solvent isotope effect has been attributed to the interception of reaction intermediates by basic impurities in the deuterated solvent. cdnsciencepub.com
Oxidative Degradation Mechanisms of Unsaturated Lipids and Esters
The oxidation of unsaturated lipids and esters like methyl oleate is a critical process in food spoilage and biological systems. The autoxidation mechanism involves the formation of hydroperoxides as primary products, which then decompose into a variety of volatile and non-volatile compounds, including aldehydes, ketones, and shorter-chain esters. oregonstate.edumdpi.com
Studies on the thermal oxidation of methyl oleate have identified numerous degradation products, including heptane, octane, and various methyl esters of dicarboxylic acids. oregonstate.edu The use of this compound can help to clarify the reaction pathways leading to these products by tracing the fate of the methyl ester group. For example, it can help determine whether the methyl group remains intact on the resulting smaller ester fragments or is involved in other reactions. The presence of a deuterated methyl group can also influence the rate of certain degradation reactions due to the kinetic isotope effect, providing further mechanistic insights. nih.gov The initial step in the oxidative degradation of unsaturated fatty acids is often the abstraction of a hydrogen atom from a diallylic position, which has the lowest energy barrier. researchgate.net
Hydrolytic Degradation Mechanisms of Methyl Esters in Environmental and Biological Contexts
Hydrolysis is a significant degradation pathway for methyl esters in both environmental and biological settings. europa.euscience.gov In biological systems, the hydrolysis of fatty acid methyl esters is often catalyzed by enzymes, leading to the formation of the corresponding fatty acid and methanol (B129727). europa.eu These products are then further metabolized. europa.eu The use of this compound allows for the direct tracking of the methanol-d3 (B56482) produced during hydrolysis, confirming the cleavage of the ester bond.
In environmental contexts, the rate of hydrolysis is influenced by factors such as pH. nih.gov While hydrolysis can be a degradation pathway, for readily biodegradable substances like methyl oleate, it is often not the most significant one. europa.eu Studies using acetogenic bacteria have shown that they can hydrolyze methyl esters to the corresponding carboxylates and methanol. science.gov The use of deuterated substrates in such studies can provide definitive evidence of the metabolic pathways involved.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Applications for Structural, Electronic, and Spectroscopic Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, electronic properties, and vibrational frequencies of molecules like Methyl oleate-d3.
Structural and Electronic Analysis: DFT calculations are used to determine the most stable three-dimensional conformation of this compound by optimizing its geometry to a minimum energy state. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, which are expected to be nearly identical to those of unlabeled methyl oleate (B1233923) due to the negligible size difference between protium (B1232500) (¹H) and deuterium (B1214612) (²H).
From an electronic standpoint, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A larger energy gap implies higher stability and lower reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with other reagents.
Spectroscopic Analysis: One of the most significant applications of DFT for an isotopically labeled compound is the prediction of its vibrational spectra (e.g., Infrared and Raman). The substitution of hydrogen with heavier deuterium atoms in the methyl group of this compound leads to a predictable shift in the vibrational frequencies of the C-D bonds compared to C-H bonds. Because deuterium is heavier, the C-D stretching and bending vibrations occur at lower frequencies (wavenumbers) than the corresponding C-H vibrations. DFT calculations can accurately predict these isotopic shifts, providing a theoretical fingerprint that can be used to confirm the synthesis and purity of the deuterated compound by comparing the calculated spectrum with experimental FTIR data. For instance, C-H stretching vibrations typically appear in the 2800–3000 cm⁻¹ range, whereas C-D stretches are expected at significantly lower frequencies, around 2100–2200 cm⁻¹.
| Calculated Property | Typical Predicted Value/Observation for FAMEs | Significance for this compound |
|---|---|---|
| Optimized Geometry | Conformation with lowest steric hindrance | Provides the most stable 3D structure. |
| HOMO-LUMO Energy Gap | ~5-6 eV | Indicates high kinetic stability. |
| C-H Stretching Frequencies | ~2850-3000 cm⁻¹ | Standard reference for methyl/methylene groups. |
| Predicted C-D Stretching Frequencies | ~2100-2200 cm⁻¹ | Key spectroscopic marker for identifying d3-labeling. |
| C=O Stretching Frequency | ~1740 cm⁻¹ | Characteristic frequency for the ester functional group. preprints.org |
Molecular Dynamics Simulations for Reaction Kinetics and Pathway Prediction
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a view of the system's dynamic evolution. mdpi.com For studying chemical reactions, reactive force fields like ReaxFF are particularly powerful as they can model the formation and breaking of chemical bonds.
MD simulations using ReaxFF have been successfully employed to investigate the high-temperature reaction mechanisms of methyl oleate, which serves as a proxy for biodiesel fuel. mdpi.comrepec.org These studies simulate complex processes like pyrolysis (thermal decomposition) and combustion to uncover detailed reaction pathways, identify key intermediates, and calculate kinetic parameters. mdpi.com The simulation begins with a system of methyl oleate molecules and proceeds by solving Newton's equations of motion, allowing the molecules to interact, collide, and react based on the principles defined in the reactive force field. mdpi.com
| Process | Parameter | Finding from ReaxFF-MD on Methyl Oleate mdpi.com |
|---|---|---|
| Pyrolysis | Activation Energy (Ea) | 190.02 kJ/mol |
| Combustion | Activation Energy (Ea) | 144.89 kJ/mol |
| Pyrolysis | Primary Reaction Pathway | Initial C-C bond cleavage generating intermediates and methane (B114726). |
| Combustion | Dominant Products | Ethylene, water, and carbon dioxide. |
Theoretical Prediction of Isotopic Effects on Reaction Rates and Selectivity
The primary reason for synthesizing an isotopically labeled compound like this compound is to study the kinetic isotope effect (KIE). libretexts.org The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org Replacing hydrogen with deuterium (kH/kD) can significantly alter reaction rates, especially if the C-H bond is broken in the rate-determining step of the reaction (a primary KIE). libretexts.org
The theoretical basis for the KIE lies in the difference in zero-point vibrational energy (ZPVE) between a C-H bond and a C-D bond. libretexts.org Due to its greater mass, deuterium has a lower vibrational frequency, resulting in a lower ZPVE. libretexts.org Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate for the deuterated compound. libretexts.org The rate of a reaction involving a C-H bond can be 6 to 10 times faster than the same reaction involving a C-D bond. wikipedia.org
Computational methods are essential for predicting the magnitude of the KIE. By calculating the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species (often using DFT), the difference in activation energy can be determined, which directly relates to the KIE.
For this compound, the deuterium atoms are on the methyl ester group. While many reactions of fatty acid esters occur on the long alkyl chain (e.g., oxidation at the double bond), some reactions could involve the methyl group. A significant primary KIE would be predicted for any reaction where a C-D bond in the methyl group is cleaved in the rate-limiting step.
Even if the C-D bonds are not broken, a smaller secondary kinetic isotope effect can be observed. libretexts.orgwikipedia.org This occurs if the isotopic substitution is at a position adjacent to the reacting center. libretexts.org The change in hybridization of the carbon atom at the reaction center during the reaction can alter the vibrational frequencies of the neighboring C-D bonds, leading to a measurable, albeit smaller, effect on the reaction rate. Computational models can predict these subtle secondary effects, providing valuable mechanistic insights. For instance, in a reaction involving the carbonyl carbon of the ester, a secondary KIE from the adjacent CD₃ group could help elucidate the structure of the transition state.
Emerging Research Applications and Future Perspectives
Development of Novel Analytical Probes for Complex Chemical and Biological Matrices
The development of sensitive and accurate analytical methods is crucial for understanding the intricate molecular composition of chemical and biological samples. Deuterated compounds, such as Methyl oleate-d3, are instrumental in this endeavor, primarily serving as internal standards in mass spectrometry-based analyses. lipidmaps.orgmdpi.com The use of a deuterated internal standard, which has nearly identical chemical and physical properties to its non-deuterated counterpart, allows for precise quantification by correcting for variations in sample preparation and instrument response. lipidmaps.org This is particularly important in lipidomics, where the complexity of the lipid profile necessitates robust analytical techniques. acs.org
The key properties of this compound that make it a valuable analytical tool are summarized in the table below.
| Property | Value/Description | Significance in Analytical Applications |
| Molecular Formula | C₁₉H₃₃D₃O₂ | The presence of three deuterium (B1214612) atoms creates a distinct mass shift from the endogenous Methyl oleate (B1233923), enabling clear differentiation in mass spectrometry. |
| Isotopic Purity | Typically >98% | High isotopic purity is essential for accurate quantification and minimizes interference from unlabeled species. |
| Chemical Similarity | Nearly identical to Methyl oleate | Ensures that the deuterated standard behaves similarly to the analyte during extraction, derivatization, and ionization, leading to reliable quantification. lipidmaps.org |
| Chromatographic Behavior | May exhibit a slight retention time shift compared to the non-deuterated form in some liquid chromatography methods. mdpi.comnih.gov | This potential shift must be considered when developing and validating chromatographic methods to ensure accurate peak identification and integration. |
Beyond its role as a standard, research is exploring the broader utility of deuterated compounds like this compound as analytical probes. For instance, the predictable mass shift can be used to develop novel derivatization strategies to enhance the sensitivity and specificity of detection for certain classes of molecules. The unique spectroscopic properties of the carbon-deuterium (C-D) bond, particularly in techniques like Raman spectroscopy, also present opportunities for developing new imaging and sensing modalities for tracking the distribution of lipids in biological systems. osti.govuidaho.edu
Advancements in Understanding Biological Systems Through Isotope-Resolved Metabolomics and Fluxomics
Isotope-resolved metabolomics and fluxomics are powerful techniques that utilize stable isotope tracers to map the flow of atoms through metabolic pathways, providing a dynamic view of cellular metabolism that cannot be obtained from static concentration measurements alone. vulcanchem.comscispace.comchromservis.eu this compound is an ideal tracer for studying fatty acid metabolism, as the deuterium-labeled methyl group allows for the unambiguous tracking of its incorporation into various lipid species and its subsequent metabolic transformations. vulcanchem.comsmolecule.com
By introducing this compound into a biological system, researchers can monitor its uptake, transport, and incorporation into complex lipids such as triglycerides and phospholipids (B1166683). vulcanchem.comnih.gov This enables the real-time monitoring of lipid turnover and provides insights into the regulation of lipid storage and mobilization. vulcanchem.com Such studies are critical for understanding the pathophysiology of metabolic diseases like obesity, type 2 diabetes, and non-alcoholic fatty liver disease, where dysregulated fatty acid metabolism plays a central role. oup.combioscientifica.com
The table below highlights key research findings from studies utilizing deuterated fatty acids in metabolomics and fluxomics.
| Research Area | Key Findings from Studies Using Deuterated Fatty Acids | Reference |
| Lipid Metabolism | Tracing the in vivo fate of deuterated fatty acids demonstrated their incorporation into adipose tissue, revealing that dietary fats are stored before being oxidized. | mdpi.combioscientifica.com |
| Fatty Acid Synthesis | The use of deuterated water (D₂O) and 13C-labeled precursors allows for the quantification of de novo lipogenesis and the contribution of different nutrients to fatty acid pools. | oup.com |
| Metabolic Flux Analysis | Stable isotope tracers enable the assessment of both metabolite concentrations and pathway activities (fluxes), offering a more comprehensive understanding of metabolic regulation. | chromservis.eu |
| Epidermal Lipid Modification | Topically applied fatty acid methyl esters, including methyl oleate, can penetrate the epidermis, enter metabolic pathways, and significantly alter the composition of endogenous epidermal lipids. | nih.gov |
Future applications in this field will likely involve combining isotope-resolved metabolomics with other systems biology approaches, such as proteomics and transcriptomics, to create comprehensive models of cellular metabolism. The development of more sophisticated analytical platforms with higher sensitivity and resolution will further enhance the ability to detect and quantify a wider range of deuterated metabolites, providing even more detailed insights into the intricate workings of biological systems. advion.com
Rational Design of Catalytic Processes Based on Mechanistic Insights Derived from Deuterated Analogs
The catalytic hydrogenation of unsaturated fatty acid esters, such as methyl oleate, is a fundamentally important industrial process, particularly in the production of biofuels and specialty chemicals. brainly.comresearchgate.netrsc.org Understanding the intricate mechanisms of these reactions is key to designing more efficient and selective catalysts. The use of deuterated compounds like this compound and deuterium gas (D₂) provides a powerful tool for elucidating these reaction pathways. scispace.comacs.orgcapes.gov.br
Studies involving the catalytic deuteration of methyl oleate have revealed several key mechanistic details. For example, mass spectrometric analysis of the reaction products has shown extensive hydrogen-deuterium (H-D) exchange along the fatty acid chain, not just at the site of the original double bond. scispace.com This indicates that the double bond can migrate along the carbon chain during the hydrogenation process, a crucial insight for controlling the isomerization of the final product. scispace.com
The generally accepted Horiuti-Polanyi mechanism, which describes the stepwise addition of hydrogen atoms to the double bond on the catalyst surface, can be further refined by studying the kinetic isotope effect of using deuterium instead of hydrogen. mdpi.com Differences in reaction rates and product distributions when using D₂ can help to identify the rate-determining step of the reaction and provide information about the nature of the adsorbed intermediates on the catalyst surface. nih.gov
The table below summarizes key mechanistic insights gained from catalytic studies using deuterated methyl oleate.
| Mechanistic Insight | Experimental Observation | Significance for Catalyst Design |
| Hydrogen-Deuterium Exchange | Extensive exchange of hydrogen for deuterium occurs along the entire fatty acid chain during catalytic deuteration. scispace.com | This highlights the reversibility of certain steps in the catalytic cycle and the mobility of hydrogen/deuterium on the catalyst surface, which influences isomer formation. |
| Double Bond Migration | The position of the double bond in methyl oleate can shift during the hydrogenation process. scispace.com | Understanding and controlling double bond migration is critical for achieving high selectivity towards desired isomers. |
| Reaction Intermediates | The formation of various deuterated stearate (B1226849) isotopologues suggests the presence of different adsorbed intermediates on the catalyst surface. | Characterizing these intermediates can guide the design of catalysts with surface properties that favor specific reaction pathways. |
| Kinetic Isotope Effect | The difference in reaction rates between hydrogenation and deuteration can help to identify the rate-limiting step in the catalytic cycle. nih.gov | Targeting the rate-limiting step is a key strategy for improving the overall efficiency of the catalyst. |
By providing a deeper understanding of the reaction mechanism, the use of deuterated analogs like this compound facilitates the rational design of novel catalysts. Future research will likely focus on developing catalysts with enhanced selectivity to minimize the formation of undesirable trans fats in food production and to produce specific isomers for applications in polymer and materials science. vulcanchem.comrsc.org The insights gained from these studies are invaluable for optimizing existing industrial processes and developing new, more sustainable catalytic technologies.
Q & A
Q. What synthetic methods are recommended for preparing high-purity methyl oleate-d3, and how is isotopic purity validated?
this compound is typically synthesized via deuterium exchange or esterification of deuterated oleic acid (e.g., oleic acid-d4) with methanol-d4 under acid catalysis. Isotopic purity (>98% deuteration at three positions) is validated using -NMR to confirm the absence of proton signals at the deuterated carbons and high-resolution mass spectrometry (HRMS) to verify the molecular ion peak at m/z 299.3 (vs. 296.3 for non-deuterated methyl oleate) . Gas chromatography (GC) coupled with flame ionization detection (FID) ensures chemical purity (>99%), while isotope ratio mass spectrometry (IRMS) quantifies deuterium enrichment .
Q. Which analytical techniques are most effective for distinguishing this compound from its non-deuterated counterpart in lipidomics workflows?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selected reaction monitoring (SRM) is optimal. The deuterated compound shows a +3 Da mass shift in precursor ions (e.g., m/z 299 → 299.3) and identical fragmentation patterns to non-deuterated methyl oleate, enabling precise quantification. For NMR, -NMR or -NMR with solvent suppression can isolate deuterium signals .
Q. How is this compound utilized as an internal standard in lipid quantification studies?
It is spiked into lipid extracts before extraction to correct for matrix effects and instrument variability. A calibration curve is generated using known ratios of deuterated to non-deuterated methyl oleate. Isotopic dilution analysis (IDA) is applied, leveraging the constant ratio of deuterated/protonated ions in MS to calculate absolute concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported partition coefficients for this compound across different solvent systems?
Discrepancies often arise from solvent polarity, temperature, or calibration standards. To address this:
- Standardize experimental conditions (e.g., 25°C, PBS buffer pH 7.4).
- Validate partitioning using UV-Vis spectroscopy with a reference standard (e.g., octanol-water shake-flask method).
- Cross-check with computational models (e.g., COSMO-RS) to predict logP values .
- Replicate studies using identical LC-MS/MS parameters .
Q. What experimental design considerations are critical when using this compound in tracer studies for lipid metabolism?
- Isotopic Interference: Ensure deuterium labels do not participate in metabolic reactions (e.g., β-oxidation). Pre-test with cell cultures or enzyme assays.
- Dose Optimization: Use kinetic isotope effect (KIE) models to adjust tracer concentrations, avoiding saturation or background noise.
- Data Normalization: Apply parallel reaction monitoring (PRM) in MS to differentiate tracer-derived signals from endogenous lipids .
Q. How does the presence of this compound affect the accuracy of lipid oxidation assays, and how can this be mitigated?
Deuterium can alter reaction kinetics (e.g., slower oxidation due to stronger C-D bonds). Mitigation strategies include:
- Calibrating assays with deuterated and non-deuterated standards under identical conditions.
- Using time-course experiments to model oxidation rates.
- Validating results with complementary techniques (e.g., thiobarbituric acid reactive substances (TBARS) assay) .
Methodological Challenges and Solutions
Q. How should researchers handle batch-to-batch variability in commercial this compound?
Q. What protocols ensure long-term stability of this compound in storage?
- Store at -20°C under argon in amber vials to prevent oxidation.
- Monitor degradation via quarterly GC-FID to detect free fatty acid formation.
- Use stabilizers like BHT (butylated hydroxytoluene) at 0.01% w/w .
Data Interpretation and Validation
Q. How can researchers validate unexpected isotopic scrambling observed in this compound during GC-MS analysis?
Q. What statistical approaches are recommended for meta-analysis of this compound data across conflicting studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
